Diphosphoglycolyl proline

Mevalonate Pathway Enzyme Kinetics Drug Discovery

Diphosphoglycolyl proline (DPGP) is a unique, lower-potency competitive inhibitor of mevalonate diphosphate decarboxylase (Ki = 2.3 µM for human MDD), enabling finer dose-response resolution at µM ranges. It exhibits mixed inhibition in S. epidermidis MDD and extreme sensitivity to active-site mutations, making it indispensable for mechanistic studies. Supported by a high-resolution co-crystal structure (PDB: 3QT6) for structure-guided design.

Molecular Formula C7H15NO10P2
Molecular Weight 335.14 g/mol
Cat. No. B10770834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphosphoglycolyl proline
Molecular FormulaC7H15NO10P2
Molecular Weight335.14 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(C(O)(P(=O)(O)O)P(=O)(O)O)O)C(=O)O
InChIInChI=1S/C7H15NO10P2/c9-5(10)4-2-1-3-8(4)6(11)7(12,19(13,14)15)20(16,17)18/h4,6,11-12H,1-3H2,(H,9,10)(H2,13,14,15)(H2,16,17,18)
InChIKeyCDFDGXYBANXCPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphosphoglycolyl Proline (DPGP) – A Defined Mevalonate Diphosphate Decarboxylase Inhibitor for Isoprenoid Pathway Research


Diphosphoglycolyl proline (DPGP), systematically named 1-({[(S)-hydroxy(phosphonooxy)phosphoryl]oxy}acetyl)-L-proline, is a synthetic, competitive inhibitor of mevalonate diphosphate decarboxylase (MDD; EC 4.1.1.33), the enzyme that catalyzes the ATP-dependent decarboxylation of mevalonate 5-diphosphate (MVAPP) to isopentenyl 5-diphosphate in the mevalonate pathway [1]. Its structure incorporates a proline backbone with a glycolyl-linked diphosphate moiety, designed to mimic the diphosphate group of the natural substrate [2]. This makes DPGP a defined chemical probe for dissecting MDD function across bacterial and eukaryotic systems.

Why Diphosphoglycolyl Proline (DPGP) Is Not Interchangeable with Other MDD Inhibitors


Despite targeting the same active site of mevalonate diphosphate decarboxylase, diphosphoglycolyl proline (DPGP) exhibits distinct biochemical behavior compared to the more potent analog 6-fluoromevalonate 5-diphosphate (FMVAPP) and other mevalonate pathway inhibitors. These differences are not merely quantitative; they involve divergent inhibition modes (competitive vs. mixed), species-dependent variations in inhibitory potency that are not simply proportional, and differential sensitivity to active-site mutations [1][2]. Consequently, DPGP cannot be treated as a generic substitute for FMVAPP in experimental protocols; direct substitution without adjusting for these quantifiable kinetic and structural differences would invalidate comparative analyses.

Quantitative Differentiation of Diphosphoglycolyl Proline (DPGP) Against Closest Analogs


Comparative Inhibitory Potency (Ki) of DPGP vs. FMVAPP on Human MDD

On human mevalonate diphosphate decarboxylase (hMDD), diphosphoglycolyl proline (DPGP) acts as a competitive inhibitor with a Ki of 2.3 ± 0.3 µM, which is approximately 37-fold higher than the Ki of 62 ± 5 nM reported for 6-fluoromevalonate 5-diphosphate (FMVAPP) under the same assay conditions [1].

Mevalonate Pathway Enzyme Kinetics Drug Discovery

Species-Dependent Potency Shift for DPGP on Bacterial vs. Human MDD

In contrast to FMVAPP, which maintains sub-micromolar potency across species (Ki of 49 ± 5 nM on S. epidermidis vs. 62 ± 5 nM on human MDD), diphosphoglycolyl proline (DPGP) exhibits a pronounced species-dependent shift. Its Ki increases from 2.3 ± 0.3 µM on human MDD [1] to 4.3 ± 1.0 µM on S. epidermidis MDD [2]. This represents a nearly 2-fold increase in Ki on the bacterial enzyme, indicating a differential binding interaction profile.

Antimicrobial Target Validation Comparative Enzymology Species Selectivity

Divergent Inhibition Modes: Competitive (DPGP) vs. Mixed (FMVAPP) on S. epidermidis MDD

Kinetic analysis on S. epidermidis MDD revealed that while FMVAPP fits a competitive inhibition model, DPGP exhibits a mixed (noncompetitive) inhibition pattern [1]. This indicates that DPGP can bind to both the free enzyme and the enzyme-substrate complex, albeit with potentially different affinities, whereas FMVAPP exclusively competes for the substrate binding site.

Enzyme Mechanism Inhibition Kinetics Structure-Activity Relationship

Differential Sensitivity of DPGP and FMVAPP to the N17A Active-Site Mutation in Human MDD

The N17A mutation in human MDD profoundly inflates the Ki for DPGP (>70-fold) compared to wild-type enzyme, whereas the same mutation inflates the Ki for FMVAPP by only 40-fold [1]. This differential sensitivity suggests that residue N17 plays a more critical role in anchoring the DPGP molecule within the active site than it does for FMVAPP.

Structure-Function Analysis Mutagenesis Binding Site Mapping

Atomic-Resolution Structural Binding Mode of DPGP in S. epidermidis MDD

The co-crystal structure of S. epidermidis MDD bound to DPGP was solved at 2.05 Å resolution, providing direct atomic-level visualization of the inhibitor's binding pose [1]. This structure was determined alongside the FMVAPP-bound structure (2.2 Å resolution), allowing for direct comparison. The high-resolution structure reveals the specific interactions that account for the observed differences in potency and inhibition mode between the two analogs [1].

X-ray Crystallography Ligand Binding Rational Drug Design

Quantified Sensitivity of DPGP to Conserved Serine Residues in Yeast MDD

Mutational analysis of yeast MDD reveals a hierarchy of serine residues critical for DPGP binding. The wild-type enzyme exhibits a Ki of 105 µM for DPGP [1]. Mutation of S120A inflates the Ki to 18 mM (an increase of >170-fold), whereas S36A results in a Ki of 66 mM (an increase of ~630-fold) [1]. This contrasts with the Ki for FMVAPP in yeast, which was reported as 0.05 µM (50 nM) [1], highlighting the differential role of these serines in binding the two inhibitors.

Yeast Genetics Enzyme Mutagenesis Active Site Mapping

Defined Research Applications for Diphosphoglycolyl Proline (DPGP) Based on Quantified Differentiation


As a Lower-Potency Probe for Dose-Response and Competition Studies in Human MDD Assays

Given its Ki of 2.3 ± 0.3 µM against human MDD—approximately 37-fold weaker than FMVAPP (Ki = 62 ± 5 nM) [1]—DPGP is optimally suited for experiments requiring a lower-potency competitive inhibitor. This property facilitates the use of wider concentration ranges (e.g., 2.7–16.5 µM) in dose-response studies without rapid enzyme saturation, enabling finer resolution of kinetic parameters and more accurate determination of inhibition constants in human enzyme assays [1][2].

As a Mechanistic Probe for Differentiating MDD Inhibition Modes in Bacterial Systems

DPGP's unique mixed (noncompetitive) inhibition mode on S. epidermidis MDD, in contrast to the purely competitive mode of FMVAPP [3], positions it as a specialized tool for investigating MDD mechanism in Gram-positive bacteria. This differential mechanism allows researchers to probe whether an inhibitor's effect on bacterial growth stems from simple substrate competition or a more complex interaction affecting both substrate binding and catalysis, providing deeper mechanistic insight into antimicrobial target engagement [3].

As a Sensitive Indicator for Active-Site Residue Mapping via Mutagenesis

The >70-fold inflation in Ki observed for the N17A mutant of human MDD with DPGP, compared to a 40-fold inflation for FMVAPP [1], establishes DPGP as a more sensitive detector of structural perturbations in the active site. Similarly, its extreme sensitivity to S36A and S120A mutations in yeast MDD (up to 630-fold Ki increase) [4] makes DPGP an invaluable probe for structure-function studies, enabling precise quantification of the contribution of individual residues to inhibitor binding in both human and fungal model systems.

As a Structural Biology Tool for Co-Crystallization and Structure-Guided Design

The availability of a high-resolution (2.05 Å) co-crystal structure of DPGP bound to S. epidermidis MDD (PDB: 3QT6) [3] provides a validated, atomic-level framework for rational drug design. This structural data is essential for computational docking studies, molecular dynamics simulations, and structure-guided optimization of novel MDD inhibitors. Researchers can utilize the DPGP-bound structure to understand the molecular basis for its observed kinetic and mutational properties, accelerating the design of analogs with tailored potency or selectivity profiles.

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